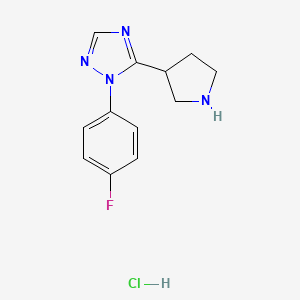

1-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride

Description

1-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride is a triazole-based small molecule characterized by a 4-fluorophenyl group at position 1 and a pyrrolidin-3-yl substituent at position 5 of the triazole ring.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4.ClH/c13-10-1-3-11(4-2-10)17-12(15-8-16-17)9-5-6-14-7-9;/h1-4,8-9,14H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUVFYCHDANLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=NN2C3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a reductive amination reaction involving pyrrolidine and an appropriate aldehyde or ketone.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions for these reactions include acidic or basic environments, various solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C12H13FN4

- Molecular Weight : 232.26 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride

- CAS Number : 2490709-37-8

Antifungal Activity

Research indicates that this compound exhibits promising antifungal properties. In vitro studies have shown effectiveness against various fungal strains, including Candida species. The compound's mechanism appears to interfere with fungal cell wall synthesis and disrupt membrane integrity .

A study assessing the efficacy of triazole derivatives found that this compound demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antifungal agents like fluconazole, indicating a potential for use in treating resistant fungal infections .

Antimicrobial Activity

In addition to antifungal properties, this compound has shown antimicrobial effects against a range of bacteria. Its structure allows it to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis . The compound's activity against both Gram-positive and Gram-negative bacteria highlights its versatility as a potential broad-spectrum antimicrobial agent.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the pyrrolidine moiety via nucleophilic substitution.

- Finalization with hydrochloric acid to yield the hydrochloride salt form.

These steps can be optimized for yield and purity using various solvents and conditions .

Cancer Research

Emerging studies suggest that triazole derivatives may possess anticancer properties. The compound's ability to modulate cell signaling pathways involved in tumor growth and proliferation is under investigation. Preliminary data indicate that it may induce apoptosis in certain cancer cell lines .

Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of triazole compounds. Some studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the pyrrolidinyl group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Aryl/Pyrrolidine Substituents

Key Observations :

- However, the 4-methylsulfonyl-phenyl and trifluoromethyl groups in the COX-2 inhibitor () enhance electron-withdrawing properties, likely improving binding to enzymatic active sites.

- Salt Forms : Hydrochloride salts (target compound and ) improve aqueous solubility, facilitating in vitro and in vivo testing. The dihydrochloride form in may offer enhanced stability.

Triazole-Based Fungicides

Comparison with Target Compound :

Biological Activity

1-(4-Fluorophenyl)-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride, a compound belonging to the triazole class, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a fluorophenyl group and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 268.72 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity.

Research indicates that compounds containing the triazole scaffold exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by targeting various pathways involved in tumor growth, including apoptosis induction and cell cycle arrest.

- CNS Activity : The pyrrolidine component suggests possible interactions with neurotransmitter systems, potentially offering neuroprotective effects or influencing mood disorders.

Antimicrobial Activity

A study demonstrated that related triazole compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have shown that derivatives of triazoles can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) cells .

Case Studies

- Case Study on Anticancer Activity : A derivative of the triazole scaffold was tested for its anticancer properties against breast cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Case Study on Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was evaluated against Escherichia coli and Staphylococcus aureus, showing promising results with MIC values significantly lower than traditional antibiotics .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.